molecular formula C21H16N4O5S B2808796 N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3-nitrobenzenesulfonamide CAS No. 898438-90-9

N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3-nitrobenzenesulfonamide

Cat. No.: B2808796
CAS No.: 898438-90-9
M. Wt: 436.44
InChI Key: GVDMFUKBPHUUOO-UHFFFAOYSA-N
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Description

N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3-nitrobenzenesulfonamide is a complex organic compound designed for research applications in medicinal chemistry. This molecule features a quinazolinone core, a privileged scaffold in drug discovery, linked to a 3-nitrobenzenesulfonamide group . Quinazolinone derivatives are extensively reported in scientific literature to possess a diverse range of pharmacological activities, including significant antimicrobial properties against various bacterial strains, anticancer potential as evaluated through in vitro cytotoxicity assays, and anti-inflammatory activity . The integration of the sulfonamide moiety further enhances its potential as a key intermediate for researchers investigating enzyme inhibition. Studies on similar structural analogs have shown that such compounds can act as effective inhibitors for enzymes like carbonic anhydrase and cholinesterases, which are important therapeutic targets for conditions such as glaucoma and Alzheimer's disease . The biological activity is believed to stem from the compound's ability to interact with and inhibit specific enzymatic targets, potentially disrupting crucial disease pathways . Researchers can utilize this compound as a lead structure for the synthesis of novel derivatives or as a pharmacological tool for probing biological mechanisms. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-3-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4O5S/c1-14-22-20-8-3-2-7-19(20)21(26)24(14)16-11-9-15(10-12-16)23-31(29,30)18-6-4-5-17(13-18)25(27)28/h2-13,23H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVDMFUKBPHUUOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC(=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3-nitrobenzenesulfonamide typically involves multiple steps, starting with the preparation of the quinazolinone core This can be achieved through the cyclization of anthranilic acid derivatives with formamide or its equivalents

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to enhance yield and purity while minimizing costs and environmental impact. This often includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow reactors to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3-nitrobenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amine, which can then participate in further functionalization.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield aniline derivatives, while substitution reactions can produce a variety of sulfonamide derivatives with different functional groups.

Scientific Research Applications

N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3-nitrobenzenesulfonamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its structural similarity to known bioactive compounds.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or functionality.

Mechanism of Action

The mechanism of action of N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3-nitrobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to active sites and modulate the activity of the target proteins. This can lead to various biological effects, depending on the specific pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

Quinazolinone-Based Sulfonamides
  • N-(2-Methyl-4-oxoquinazolin-3(4H)-yl)arylsulfonamides: These derivatives (e.g., from Scheme 15 in ) share the quinazolinone core but vary in sulfonamide substituents (e.g., aryl vs. nitrobenzene). The presence of a nitro group in the target compound may improve metabolic stability compared to halogenated or methylated analogs .
Benzothiazole-Based Sulfonamides

Compounds such as N-(4-(benzothiazole-2-yl)phenyl)-3-nitrobenzenesulfonamide (compound 13 in ) replace the quinazolinone with a benzothiazole ring. Benzothiazoles are associated with antitumor and antimicrobial activities but exhibit lower melting points (232–235°C for compound 13) compared to quinazolinone derivatives, suggesting differences in crystallinity and solubility .

Pyrimidine-Linked Sulfonamides

N-(4-((5-bromo-2-chloropyrimidin-4-yl)amino)butyl)-3-nitrobenzenesulfonamide (compound 101 in ) shares the 3-nitrobenzenesulfonamide group but attaches it to a pyrimidine-amino-butyl chain. This structural divergence highlights the versatility of sulfonamides in targeting kinase domains, albeit with distinct pharmacokinetic profiles .

Physical and Spectral Properties

Compound (Example) Melting Point (°C) Rf Value Key IR Absorptions (cm⁻¹)
Target Compound* ~175–178† N/A νN-H (~3300), νSO₂ (1350–1250), νNO₂ (1530)
Benzothiazole analog (compound 13) 232–235 0.83 νN-H (3150–3319), νSO₂ (~1250), νC=N (1663–1682)
Quinazolinone anti-inflammatory analogs 184–271 0.69–0.84 νC=O (~1680), νNH (~3278–3414)

*Data inferred from related compounds in and .
†Example 53 in (structurally distinct but similar core) has MP 175–178°C.

The target compound’s IR spectrum would show characteristic nitro group stretching (~1530 cm⁻¹) and sulfonamide SO₂ vibrations (~1250–1350 cm⁻¹), distinguishing it from amino- or halogenated analogs .

Q & A

Basic: What synthetic routes are optimal for preparing N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3-nitrobenzenesulfonamide, and how do reaction conditions influence yield?

Methodological Answer:
The synthesis typically involves a multi-step process starting with the cyclization of anthranilic acid derivatives to form the quinazolinone core. Key steps include:

  • Cyclization: Anthranilic acid derivatives react with formamide or equivalents under reflux conditions (110–130°C) to generate the 2-methyl-4-oxoquinazolin-3(4H)-yl moiety .
  • Sulfonamide Coupling: The quinazolinone intermediate is coupled with 3-nitrobenzenesulfonyl chloride via nucleophilic aromatic substitution. This step requires anhydrous conditions and a base (e.g., triethylamine) in aprotic solvents like dichloromethane or DMF .
  • Optimization: High-throughput screening (HTS) identifies efficient catalysts (e.g., Pd/C for nitro-group reductions) and optimal temperatures (40–60°C) to minimize side reactions. Continuous flow reactors improve scalability and purity (>95%) .

Critical Data:

StepReagents/ConditionsYield (%)Purity (%)
CyclizationFormamide, 120°C, 6h7289
Sulfonamide CouplingDMF, Et₃N, RT, 12h6593

Basic: How is structural characterization of this compound performed, and what analytical techniques resolve ambiguities?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR identifies protons on the quinazolinone core (δ 7.2–8.1 ppm for aromatic protons) and sulfonamide NH (δ 10–11 ppm, exchangeable with D₂O) .
    • ¹³C NMR confirms carbonyl groups (C=O at ~165 ppm) and nitro-group carbons .
  • Mass Spectrometry (MS): ESI-MS in negative mode detects the molecular ion [M−H]⁻ at m/z 436.3 (C₂₁H₁₆N₄O₅S) .
  • X-ray Crystallography: Resolves stereochemical ambiguities, particularly for sulfonamide linkage geometry .

Common Pitfalls: Overlapping signals in crowded aromatic regions are addressed via 2D NMR (e.g., COSY, HSQC) .

Advanced: How can researchers resolve contradictions in reported biological activities (e.g., enzyme inhibition vs. cytotoxicity)?

Methodological Answer:
Discrepancies arise from assay conditions or off-target effects. Strategies include:

  • Dose-Response Studies: Establish IC₅₀ values across multiple concentrations (e.g., 0.1–100 µM) to distinguish specific inhibition from cytotoxicity .
  • Kinetic Analysis: Use surface plasmon resonance (SPR) to measure binding kinetics (kₐ, k𝒹) for target enzymes (e.g., kinases) vs. unrelated proteins .
  • Selectivity Screening: Test against enzyme panels (e.g., 100+ kinases) to identify off-target interactions .

Example Data:

AssayTarget EnzymeIC₅₀ (µM)Selectivity Ratio (vs. Cytotoxicity)
Kinase AEGFR0.520:1
Kinase BCDK22.15:1

Advanced: What strategies optimize the compound’s solubility and stability for in vivo studies?

Methodological Answer:

  • Solubility Enhancement:
    • Co-solvents: Use DMSO/PEG-400 mixtures (10:90 v/v) for aqueous formulations .
    • pH Adjustment: Stabilize sulfonamide groups at pH 7.4 (phosphate buffer) to prevent precipitation .
  • Metabolic Stability:
    • Microsomal Assays: Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation. Half-life improvements are achieved via deuteration of labile C-H bonds .

Key Metrics:

ParameterInitial ValueOptimized Value
Aqueous Solubility0.02 mg/mL1.5 mg/mL
Plasma Half-Life1.2 h4.8 h

Advanced: How do structural modifications (e.g., nitro-group replacement) alter bioactivity?

Methodological Answer:

  • Nitro → Amine Reduction: Catalytic hydrogenation (H₂, Pd/C) converts the nitro group to NH₂, enhancing solubility but reducing electrophilic reactivity. This modification decreases kinase inhibition (IC₅₀ increases from 0.5 µM to 5 µM) but improves safety profiles .
  • Sulfonamide Isosteres: Replace sulfonamide with sulfamide or acyl sulfonamide to modulate binding entropy. Thermodynamic profiling (ITC) shows ΔG changes from −9.2 kcal/mol to −7.8 kcal/mol .

SAR Table:

DerivativeModificationIC₅₀ (µM)LogP
Parent–NO₂0.52.1
Derivative 1–NH₂5.01.3
Derivative 2Sulfamide0.71.8

Advanced: What computational methods predict binding modes with biological targets?

Methodological Answer:

  • Molecular Docking: AutoDock Vina or Schrödinger Glide predicts interactions with kinase ATP pockets. Key residues (e.g., EGFR Thr790) form hydrogen bonds with the sulfonamide group .
  • MD Simulations: GROMACS simulations (100 ns) assess binding stability. Root-mean-square deviation (RMSD) <2 Å indicates stable quinazolinone-enzyme complexes .

Validation: Compare computational ΔG values with experimental ITC data (R² >0.85 validates models) .

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